1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one
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Overview
Description
1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a pyrrolidin-2-one ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with ethyl 2-oxo-4-phenylbutanoate under specific conditions to form the desired pyrrolidin-2-one ring . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine: A precursor in the synthesis of the target compound.
N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: A structurally similar compound with different functional groups.
Uniqueness
1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
73691-15-3 |
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Molecular Formula |
C24H31NO6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[2,2-bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C24H31NO6/c1-6-31-24-12-11-23(26)25(24)15-18(16-7-9-19(27-2)21(13-16)29-4)17-8-10-20(28-3)22(14-17)30-5/h7-10,13-14,18,24H,6,11-12,15H2,1-5H3 |
InChI Key |
VIMQTMVZZVABGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1CC(C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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